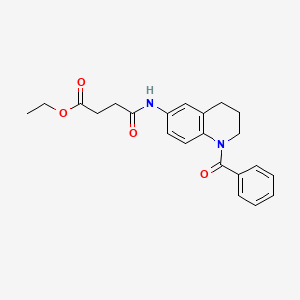

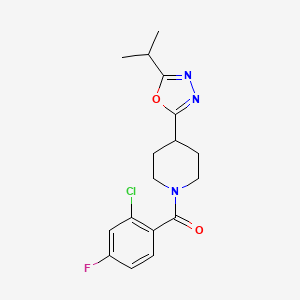

![molecular formula C54H76O39S2 B2847006 beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat CAS No. 73499-21-5](/img/structure/B2847006.png)

beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta-Cyclodextrin (β-CD) is a heptasaccharide derived from glucose. The α- (alpha), β- (beta), and γ- (gamma) cyclodextrins correspond to six, seven, and eight glucose units, respectively . In β-cyclodextrin, the seven glucose subunits are linked end to end via α-1,4 linkages. The result has the shape of a tapered cylinder, with seven primary alcohols on one face and fourteen secondary alcohol groups on the other. The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .

Synthesis Analysis

The synthesis of different types of copolymer of β-cyclodextrin (β-CD) by different functional monomers and cross-linkers has been discussed in various studies . β-CD shows good inclusion property, surface area, porous structure, and unique host-guest properties . Several chemical and polymerized derivatives of parent CDs are synthesized to improve the physicochemical/biopharmaceutical properties of drugs and inclusion capacity of CD .Molecular Structure Analysis

In β-cyclodextrin, the seven glucose subunits are linked end to end via α-1,4 linkages. The result has the shape of a tapered cylinder, with seven primary alcohols on one face and fourteen secondary alcohol groups on the other. The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .Chemical Reactions Analysis

Copolymers containing β-CD have been synthesized and characterized in several studies . β-CD shows inclusion properties, surface area, porous structure, and unique host-guest properties .Physical And Chemical Properties Analysis

β-Cyclodextrin exists as a white (colorless) powder or crystals. The density of its saturated hydrate crystal (βCD·12H2O) is 1.46 g/cm3. β-Cyclodextrin is moderately soluble in water and glycerin; well soluble in dimethyl sulfoxide, dimethylformamide, pyridine, HFIP, and ethylene glycol; and insoluble in ethanol and acetone .Applications De Recherche Scientifique

Sure! Here’s a comprehensive analysis of the scientific research applications of beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat:

Pharmaceutical Applications

Beta-Cyclodextrin derivatives, including cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat, are extensively used in the pharmaceutical industry. They enhance the solubility and stability of poorly water-soluble drugs by forming inclusion complexes. This improves the bioavailability and therapeutic efficacy of drugs . Additionally, these derivatives can reduce drug toxicity and mask unpleasant tastes or odors .

Environmental Remediation

In environmental science, beta-Cyclodextrin derivatives are employed for wastewater treatment. They act as adsorbents to remove organic pollutants, heavy metals, and other contaminants from water. The hydrophobic cavities of beta-Cyclodextrin derivatives facilitate the encapsulation and removal of these pollutants, making them effective in purifying water .

Food Industry

Beta-Cyclodextrin derivatives are used in the food industry to improve the stability and solubility of food additives and flavors. They can encapsulate volatile compounds, protecting them from degradation and enhancing their shelf life. This application is particularly valuable for preserving the quality and taste of food products .

Cosmetics and Personal Care

In cosmetics, beta-Cyclodextrin derivatives are utilized to stabilize and deliver active ingredients. They can encapsulate fragrances, vitamins, and other bioactive compounds, ensuring their controlled release and prolonged efficacy. This enhances the performance and longevity of cosmetic products .

Catalysis

Beta-Cyclodextrin derivatives are used as catalysts in various chemical reactions. Their unique structure allows them to form inclusion complexes with reactants, facilitating reactions by bringing reactants into close proximity. This property is exploited in organic synthesis and industrial catalysis to improve reaction efficiency and selectivity .

Nanotechnology

In nanotechnology, beta-Cyclodextrin derivatives are employed to create nanostructured materials. They can form host-guest complexes with nanoparticles, stabilizing them and preventing aggregation. This application is crucial for developing advanced nanomaterials with specific properties for use in electronics, medicine, and materials science .

Biomedical Imaging

Beta-Cyclodextrin derivatives are explored for use in biomedical imaging. They can be functionalized with imaging agents and used as contrast agents in techniques like MRI and CT scans. Their ability to form inclusion complexes with imaging agents enhances the contrast and specificity of imaging, aiding in accurate diagnosis .

Drug Delivery Systems

Beta-Cyclodextrin derivatives are integral to the development of advanced drug delivery systems. They can encapsulate drugs, protecting them from degradation and controlling their release. This targeted delivery reduces side effects and improves the therapeutic outcomes of treatments .

These applications highlight the versatility and importance of this compound in various scientific fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

Mécanisme D'action

Target of Action

Beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat primarily targets liver cells . This is due to the conjugation with lactose, which has the ability to recognize liver cells . Additionally, the folate receptor (alpha subunit) is overexpressed in multiple tumors, including liver cancer .

Mode of Action

The compound forms an inclusion complex with liver cancer drugs such as Sorafenib .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to liver cancer treatment. The compound’s interaction with Sorafenib, a liver cancer drug, enhances the drug’s efficacy .

Pharmacokinetics

Beta-Cyclodextrin has a unique annular hollow ultrastructure that allows encapsulation of various poorly water-soluble drugs in the resulting cavity, thereby increasing drug stability . As a bioactive molecule, the metabolism of Beta-Cyclodextrin is mainly completed by the flora in the colon .

Result of Action

The result of the compound’s action is an increase in the solubility and targeting ability of liver cancer drugs . This leads to enhanced anti-tumor efficacy .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s efficacy and stability can be affected by the presence of other substances in the environment . .

Safety and Hazards

Orientations Futures

The future panorama of polymerized CDs is quite bright as they can serve as useful multifunctional tools for pharmaceutical scientists to develop and optimize drug delivery through various routes and in the fabrication of biosensors . The synthesized copolymer of β-CD is characterized via several microscopic and spectroscopic techniques such as synchrotron radiation-based PXRD, TGA (thermogravimetric analysis), DSC, and FTIR .

Propriétés

IUPAC Name |

(1S,2R,3R,4R,6S,8S,9R,11S,13S,14R,16S,18S,19R,21R,22S,23S,24S,25R,40S,43S,44S,46R,48S,49S,51R,53S,54S,55S,56S,62R,63R,64R,65R,66R,67R)-8,13,18,44,49-pentakis(hydroxymethyl)-28,28,37,37-tetraoxo-5,7,10,12,15,17,20,27,38,41,42,45,47,50,52,61-hexadecaoxa-28λ6,37λ6-dithiaundecacyclo[22.17.11.26,9.211,14.216,19.229,32.233,36.243,46.248,51.121,25.04,40]heptahexaconta-29,31,33,35,57,59-hexaene-2,3,22,23,53,54,55,56,62,63,64,65,66,67-tetradecol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H76O39S2/c55-9-20-41-27(60)34(67)48(80-20)88-42-21(10-56)83-51(37(70)30(42)63)92-46-25-14-78-94(74,75)18-5-1-16(2-6-18)17-3-7-19(8-4-17)95(76,77)79-15-26-47(32(65)39(72)53(85-26)90-44-23(12-58)81-49(87-41)35(68)28(44)61)93-52-38(71)31(64)43(22(11-57)84-52)89-50-36(69)29(62)45(24(13-59)82-50)91-54(86-25)40(73)33(46)66/h1-8,20-73H,9-15H2/t20-,21-,22-,23-,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,36-,37+,38-,39-,40+,41-,42-,43+,44-,45+,46-,47+,48-,49-,50+,51-,52+,53+,54-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTERAHOZRPDYOK-IHUFJFAGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(COS(=O)(=O)C8=CC=C(C=C8)C9=CC=C(C=C9)S(=O)(=O)O1)OC(C(C7O)O)OC1C(OC(C(C1O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@H]([C@@H]([C@H](O2)O[C@H]4[C@@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@@H]([C@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@@H]([C@H]6O)O)O[C@H]7[C@H](COS(=O)(=O)C8=CC=C(C=C8)C9=CC=C(C=C9)S(=O)(=O)O1)O[C@H]([C@@H]([C@H]7O)O)O[C@@H]1[C@@H](O[C@@H]([C@H]([C@@H]1O)O)O[C@@H]1[C@@H](O[C@H](O3)[C@H]([C@@H]1O)O)CO)CO)CO)CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H76O39S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

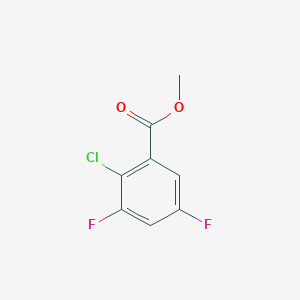

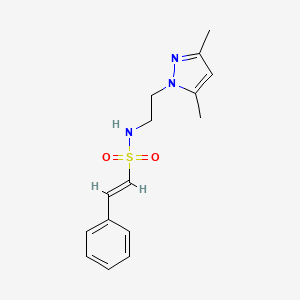

![2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846923.png)

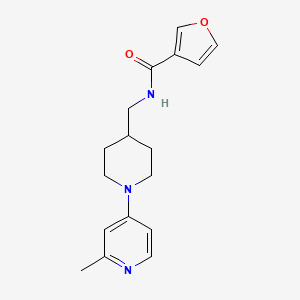

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2846927.png)

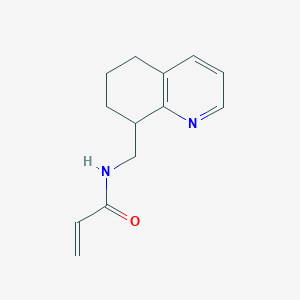

![1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one](/img/structure/B2846930.png)

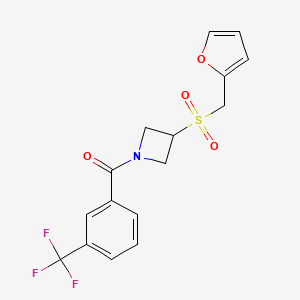

![1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2846932.png)

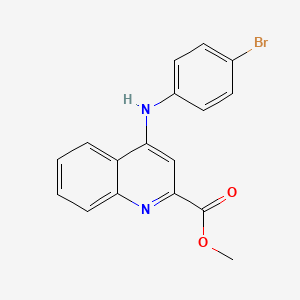

![3-(3-bromophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2846936.png)

![1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-one](/img/structure/B2846944.png)